Heudelotinone
Overview
Description
Heudelotinone is an organic compound with the chemical formula C18H20O2. It is a dinorditerpenoid that can be isolated from the stem bark and roots of Ricinodendron heudelotii . This compound appears as white to yellow crystals and has a melting point of approximately 178-180 degrees Celsius . It is slightly soluble in water but highly soluble in organic solvents. This compound is known for its various biological activities, including antibacterial, anti-inflammatory, antioxidant, and potential anti-tumor properties .
Scientific Research Applications
Heudelotinone has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: This compound is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound has been studied for its antibacterial, anti-inflammatory, and antioxidant properties.
Industry: this compound’s biological activities make it a valuable compound for developing new pharmaceuticals and other biologically active products.
Mechanism of Action
Heudelotinone, also known as Heudelotine, is a dinorditerpenoid that can be isolated from the stem bark and roots of Ricinodendron heudelotii . It has been found to have significant effects on various biological systems, particularly in the context of inflammatory bowel disease (IBD) and cancer .
Target of Action
This compound primarily targets the gut microbiota . The gut microbiota is a complex community of microorganisms that live in our digestive tracts. These microbes play a crucial role in our health by helping digest our food, producing vital vitamins, and protecting against disease-causing bacteria .
Mode of Action
This compound acts by modulating the gut microbiota . It alters the diversity and composition of the gut microbiota, leading to changes in the microbial community structure . This modulation of the gut microbiota can influence the immune system and impact the intestinal barrier integrity .
Biochemical Pathways
This compound affects the biochemical pathways associated with short-chain fatty acids (SCFAs). It increases the concentration of SCFAs, which are metabolites produced by the gut microbiota . SCFAs play a crucial role in maintaining gut health, including serving as an energy source for colon cells, maintaining the integrity of the gut barrier, and modulating the immune response .
Pharmacokinetics
Its ability to modulate the gut microbiota suggests that it may have good bioavailability in the gut environment .
Result of Action
This compound has been found to have potent effects against experimental colitis . It regulates the intestinal immune system by reducing proinflammatory immune cell numbers and maintains intestinal mucosal integrity by modulating tight junctions (TJs) . Moreover, this compound can ameliorate colitis-associated colorectal cancer (CAC) in an azoxymethane (AOM)/dextran sulfate sodium (DSS)-induced in situ carcinoma model .
Action Environment
The action of this compound is influenced by the gut environment, particularly the composition of the gut microbiota . Changes in the gut microbiota, whether due to diet, disease, or other factors, could potentially influence the efficacy and stability of this compound .
Biochemical Analysis
Cellular Effects
Heudelotinone has been found to have cytotoxic effects on SMMC-7721, A549, and Hela cells . It has been suggested that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways It interacts with certain enzymes or cofactors and may have effects on metabolic flux or metabolite levels
Preparation Methods
Heudelotinone can be synthesized through organic synthesis methods. One common method involves the reaction of benzoic acid with hydrazine, followed by a series of reaction and purification steps to obtain the final product The specific reaction conditions and steps may vary depending on the desired yield and purity of the compound
Chemical Reactions Analysis
Heudelotinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation reactions are typically ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed from reduction reactions are alcohols.
Substitution: this compound can undergo substitution reactions with nucleophiles such as amines or thiols. The major products formed from substitution reactions are typically amides or thioethers.
Comparison with Similar Compounds
Heudelotinone is unique among dinorditerpenoids due to its specific biological activities and chemical properties. Similar compounds include other diterpenoids and alkaloids isolated from Trigonostemon plants . Some of these compounds, such as trigonostemons A-D and dihydroheudelotinol, share structural similarities with this compound but may have different biological activities and applications .
Properties
IUPAC Name |
(8R)-14-hydroxy-7,7,13-trimethyltricyclo[9.4.0.03,8]pentadeca-1(11),2,4,12,14-pentaen-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-11-8-12-4-6-15-13(9-14(12)10-16(11)19)5-7-17(20)18(15,2)3/h5,7-10,15,19H,4,6H2,1-3H3/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDLYSDMNSOBAM-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C3C=CC(=O)C(C3CC2)(C)C)C=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C3C=CC(=O)C([C@@H]3CC2)(C)C)C=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological activity of Heudelotinone?
A1: this compound has demonstrated potential for alleviating experimental colitis in a gut microbiota-dependent manner. [] This suggests a potential role in inflammatory bowel disease treatment, but further research is needed.
Q2: In what plant species can this compound be found?
A2: this compound has been isolated from the aerial parts of Jatropha curcas. [, ] Interestingly, while this compound is found in the plant, it was not reported in all studies on Jatropha curcas, highlighting the variation in metabolite profiles. []
Q3: Have any studies investigated the cytotoxicity of this compound?
A3: Yes, a study tested the cytotoxicity of this compound against three cancer cell lines: A549 (lung cancer), Hela (cervical cancer), and SMMC-7721 (hepatic cancer). [] The study found that this compound displayed cytotoxicity against the SMMC-7721 cell line with an IC50 value of 21.68 μM.
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